molecular formula C6H11NO3 B3285531 3-Hydroxypiperidine-3-carboxylic acid CAS No. 80546-90-3

3-Hydroxypiperidine-3-carboxylic acid

Cat. No. B3285531
CAS RN: 80546-90-3
M. Wt: 145.16 g/mol
InChI Key: PEGNTNPGJKQIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxypiperidine-3-carboxylic acid and its derivatives involves several methods. For instance, one approach involves the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . Another method involves a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypiperidine-3-carboxylic acid can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods help in optimizing the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxypiperidine-3-carboxylic acid are complex and involve multiple steps. For instance, the reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 3-Hydroxypiperidine-3-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including 3-HPCA, serve as essential building blocks in drug development. Researchers explore their derivatives to design novel pharmaceuticals. The piperidine ring imparts stability and favorable pharmacokinetic properties. For instance, 3-HPCA derivatives may exhibit selective binding to specific receptors or enzymes, making them potential candidates for drug discovery .

Synthetic Methodology and Organic Synthesis

Efficient methods for synthesizing substituted piperidines are crucial. Scientists investigate intra- and intermolecular reactions leading to 3-HPCA derivatives. Strategies include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions. Developing cost-effective and scalable synthetic routes is an ongoing focus .

Spiropiperidines and Spiro Compounds

Spiropiperidines, which incorporate a spirocyclic moiety, have diverse applications. Researchers explore their use in drug design, catalysis, and material science. 3-HPCA derivatives with spirocyclic structures may exhibit unique properties, such as improved bioavailability or altered reactivity .

Condensed Piperidines and Heterocyclic Chemistry

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, offer exciting prospects. Researchers investigate their reactivity, stability, and biological activity. 3-HPCA analogs with condensed structures could serve as versatile intermediates or bioactive compounds .

Biological Evaluation and Pharmacological Activity

Scientists assess the biological effects of 3-HPCA derivatives. These studies involve evaluating their interactions with biological targets (e.g., receptors, enzymes). Researchers explore potential therapeutic applications, such as anti-inflammatory, antimicrobial, or antitumor effects. The piperidine moiety’s role in modulating activity is a key focus .

Natural Product Synthesis and Alkaloids

3-HPCA derivatives may mimic natural alkaloids. Researchers aim to synthesize alkaloid-like compounds using piperidine scaffolds. These synthetic analogs can provide insights into alkaloid biosynthesis and may exhibit bioactivity similar to natural products. For example, 3-HPCA analogs could serve as precursors for alkaloid synthesis .

Safety and Hazards

The safety data sheet for 3-Hydroxypiperidine-3-carboxylic acid indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on 3-Hydroxypiperidine-3-carboxylic acid and its derivatives are vast. For instance, there is a need for more research on the synthesis of S-NBHP, a critical chiral intermediate in the synthesis of pharmaceuticals, including ibrutinib . Additionally, there is a need for more research on the bioproduction of 3-HP, an economically important platform compound .

properties

IUPAC Name

3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(9)6(10)2-1-3-7-4-6/h7,10H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNTNPGJKQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 2
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 3
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 4
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 5
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 6
3-Hydroxypiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.